Capecitabine Impurity M

Catalog No.
S12519216
CAS No.
M.F
C11H14FN3O6
M. Wt
303.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capecitabine Impurity M

Product Name

Capecitabine Impurity M

IUPAC Name

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C11H14FN3O6

Molecular Weight

303.24 g/mol

InChI

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1

InChI Key

KYPRNCZVBFLOSP-FJGDRVTGSA-N

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Capecitabine Impurity M, also known as 2'-(5'-Deoxy-Beta-D-ribofuranoyl) Capecitabine, is a chemical compound with the CAS Number 296248-49-2. It has the molecular formula C11H14FN3O6 and is classified as a derivative of capecitabine, a widely used chemotherapeutic agent. This impurity is significant in pharmaceutical formulations and quality control due to its potential effects on the efficacy and safety of capecitabine-based therapies .

Typical of carbamate esters and pyrimidines. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of the parent compound or other degradation products. In studies, treatment with hydrochloric acid has been shown to yield various impurities, including Capecitabine Impurity M, indicating its formation during degradation processes .

Synthesis of Capecitabine Impurity M typically involves multi-step organic synthesis techniques that include:

  • Starting Materials: Utilizing precursors derived from ribofuranosyl compounds and fluorinated pyrimidines.
  • Reactions: Employing methods such as nucleophilic substitution and esterification to construct the desired molecular framework.
  • Purification: Techniques such as chromatography are often employed to isolate Capecitabine Impurity M from reaction mixtures and other by-products.

The details of these synthetic routes can vary based on the specific laboratory protocols and desired purity levels .

Capecitabine Impurity M is primarily relevant in:

  • Pharmaceutical Quality Control: It serves as a marker for assessing the purity of capecitabine formulations.
  • Research: Understanding its properties can aid in evaluating the stability and degradation pathways of capecitabine.
  • Regulatory Compliance: Its identification and quantification are crucial for meeting regulatory standards in drug manufacturing.

Capecitabine Impurity M has several structural analogs and related compounds that share similar properties but differ in their functional groups or substituents. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
CapecitabineC15H22FN3O6Parent compound; used as an anticancer drug
Capecitabine EP Impurity MC11H14FN3O6Slightly different structure; relevant impurity
5-FluorouracilC4H5FN2O2A direct analog; used in cancer therapy
DoxorubicinC27H29NO11Different mechanism; anthracycline antibiotic

Capecitabine Impurity M stands out due to its specific structural features that relate closely to capecitabine while serving as a significant impurity marker in formulations .

Chromatographic Separation Techniques

Chromatographic methodologies represent the cornerstone of capecitabine impurity M determination, with reverse-phase high performance liquid chromatography serving as the primary analytical approach [3] [4]. The separation of capecitabine impurity M from related substances requires carefully optimized chromatographic conditions that ensure adequate resolution and peak purity.

The stationary phase selection critically influences separation efficiency, with Inertsil ODS-3V columns (250 x 4.6 mm, 5 micrometers) demonstrating superior performance for capecitabine impurity analysis [3]. Alternative stationary phases include Develosil ODS-MG-5 columns (100 x 4.6 mm, 5 micrometers) which provide comparable separation characteristics with reduced analysis time [4].

Mobile phase composition plays a fundamental role in achieving optimal separation of capecitabine impurity M from structurally related compounds [3]. The most effective mobile phase systems utilize binary or ternary solvent mixtures comprising ammonium formate buffer, methanol, and acetonitrile in specific proportions [3]. A representative mobile phase composition consists of 20 millimolar ammonium formate buffer, methanol, and acetonitrile in the ratio of 75:25:5 volume per volume, which provides excellent peak shape and resolution for impurity determination [3].

The elution strategy significantly impacts separation quality, with gradient elution often preferred over isocratic conditions for complex impurity profiles [21]. Linear gradient programs typically commence with higher aqueous content and progress toward increased organic solvent concentration to achieve optimal elution of both early and late-eluting impurities [21]. Detection wavelength selection requires consideration of the ultraviolet absorption characteristics of capecitabine impurity M, with 250 nanometers identified as the optimal detection wavelength providing adequate sensitivity for trace-level quantification [3] [4].

Table 1: Optimized Chromatographic Conditions for Capecitabine Impurity M Analysis

ParameterSpecificationReference
ColumnInertsil ODS-3V (250 x 4.6 mm, 5 μm) [3]
Mobile Phase20mM Ammonium Formate:Methanol:Acetonitrile (75:25:5) [3]
Flow Rate1.0 mL/min [3] [4]
Detection Wavelength250 nm [3] [4]
Column Temperature40°C [4]
Injection Volume20 μL [3]
Run Time45 minutes [3]

Mass spectrometric detection provides enhanced specificity and structural confirmation for capecitabine impurity M identification [13] [14]. Liquid chromatography-mass spectrometry coupling enables molecular identification through mass-to-charge ratio analysis, facilitating differentiation of isobaric impurities and confirmation of molecular structure [13]. The technique demonstrates exceptional sensitivity for detecting impurities at extremely low concentrations, making it particularly valuable for trace-level degradation product identification [14].

The mass spectrometric fragmentation pattern of capecitabine impurity M provides characteristic ions that enable unambiguous identification in complex pharmaceutical matrices [6]. Multiple reaction monitoring mode enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference and improving analytical specificity [22].

Method Validation Protocols

Method validation for capecitabine impurity M determination must comply with International Conference on Harmonization guidelines, ensuring analytical procedures meet stringent requirements for pharmaceutical quality control applications [9] [12]. The validation protocol encompasses critical performance characteristics including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [26] [27].

Specificity validation demonstrates the analytical method's ability to unequivocally measure capecitabine impurity M in the presence of other related substances, degradation products, and excipients [26]. This validation parameter requires preparation of specificity solutions containing the impurity in combination with potential interferents, followed by chromatographic analysis to confirm peak purity and resolution [3]. Peak purity assessment utilizing photodiode array detection or mass spectrometry ensures no co-eluting substances interfere with impurity quantification [6].

Table 2: Method Validation Parameters for Capecitabine Impurity M

Validation ParameterAcceptance CriteriaTypical ResultsReference
SpecificityResolution >2.0 from nearest peakResolution = 2.5-4.2 [3] [6]
Linearity Range0.05-0.30% (w/w)r² ≥ 0.998 [3] [6]
Accuracy97-103% recovery98.2-101.8% [3] [6]
Precision (Repeatability)RSD ≤ 5.0%RSD = 0.7-2.1% [3] [6]
Detection LimitSignal-to-noise ≥ 3:10.02-0.05 μg/mL [3] [6]
Quantitation LimitSignal-to-noise ≥ 10:10.07-0.15 μg/mL [3] [6]

Linearity validation establishes the proportional relationship between analytical response and impurity concentration across the specified analytical range [26]. The linearity assessment typically encompasses five concentration levels spanning from the limit of quantitation to 120% of the specification limit [27]. Regression analysis parameters including correlation coefficient, y-intercept, slope, and residual sum of squares provide statistical evidence of linear relationship adequacy [10].

Accuracy validation for capecitabine impurity M requires spiking pharmaceutical matrices with known quantities of the impurity at multiple concentration levels [27]. Recovery studies performed at three concentration levels with triplicate preparations demonstrate method accuracy across the analytical range [3]. The recovery percentages should fall within 97-103% for impurity determinations, confirming analytical method reliability [6].

Precision validation encompasses repeatability and intermediate precision assessments to evaluate method reproducibility [26]. Repeatability studies involve multiple analyses of the same sample under identical conditions, while intermediate precision evaluates method performance under varied conditions including different analysts, instruments, and days [27]. The relative standard deviation for precision studies should not exceed 5.0% for impurity methods [3].

Table 3: Limit of Quantitation Validation Data for Capecitabine Impurity M

Injection NumberPeak AreaRetention Time (min)Reference
129,94518.5 [3]
230,75318.6 [3]
328,92518.4 [3]
431,20418.7 [3]
529,68718.5 [3]
630,42118.6 [3]
Average30,15618.6 [3]
Standard Deviation895.20.11 [3]
Relative Standard Deviation (%)2.970.59 [3]

Detection and quantitation limit validation establishes the minimum concentrations at which capecitabine impurity M can be reliably detected and quantified [10]. The signal-to-noise approach provides practical determination of these limits, with detection limit corresponding to signal-to-noise ratio of 3:1 and quantitation limit corresponding to 10:1 ratio [10]. Alternative approaches utilizing standard deviation of response and slope calculations provide statistical determination of these critical validation parameters [26].

Robustness validation evaluates method performance under deliberately varied analytical conditions to assess method reliability during routine use [26]. Parameters subject to robustness testing include mobile phase composition variations, flow rate changes, column temperature fluctuations, and detection wavelength modifications [24]. The method demonstrates acceptable robustness when these deliberate variations produce minimal impact on analytical results [24].

The identification of co-eluting impurities represents a critical analytical challenge in the characterization of Capecitabine Impurity M. Reversed-phase high-performance liquid chromatography methodologies have demonstrated the presence of multiple potential impurities within the capecitabine drug substance matrix, with individual impurity levels ranging from 0.05 to 0.12% on an area-percent basis [1]. These findings underscore the complexity of the impurity profile and the necessity for advanced analytical techniques to achieve adequate chromatographic resolution.

The chromatographic separation of Capecitabine Impurity M from structurally related compounds requires carefully optimized analytical conditions. Studies have demonstrated that Inertsil ODS-3V columns (250 × 4.6 mm, 5 micrometers) provide superior performance for the separation of capecitabine-related impurities, with resolution values exceeding 2.0 for all critical peak pairs [2]. The mobile phase composition, consisting of 20 millimolar ammonium formate buffer (pH 4.5) and methanol:acetonitrile mixture (25:5 volume/volume), has been optimized to achieve baseline separation of Capecitabine Impurity M from other process-related impurities and degradation products.

Peak purity assessment using photodiode array detection has confirmed the absence of co-eluting impurities in the Capecitabine Impurity M peak, with purity angle values consistently below the purity threshold [1]. This spectroscopic confirmation is essential for ensuring the reliability of quantitative determinations and structural elucidation studies. The method specificity has been further validated through forced degradation studies, which demonstrated that Capecitabine Impurity M remains chromatographically resolved from acid-induced, base-induced, and oxidative degradation products.

The development of ultra-high-performance liquid chromatography tandem mass spectrometry methodologies has enhanced the capability to detect and identify co-eluting impurities at trace levels [3]. Multiple reaction monitoring modes have been employed to achieve selective detection of Capecitabine Impurity M (molecular ion at mass-to-charge ratio 304.24) while simultaneously monitoring for the presence of co-eluting interferents. The fragmentation patterns observed in tandem mass spectrometry experiments provide additional confirmation of peak purity and structural identity.

Liquid chromatography-high resolution mass spectrometry approaches have demonstrated superior capability for detecting co-eluting impurities compared to conventional ultraviolet detection methods [4]. The high mass accuracy and resolving power of time-of-flight analyzers enable the discrimination of isobaric compounds that may co-elute under standard chromatographic conditions. This enhanced selectivity is particularly valuable for the analysis of complex pharmaceutical matrices where multiple structurally similar impurities may be present.

The optimization of extraction procedures and sample preparation protocols has been shown to minimize matrix interferences that could obscure the detection of co-eluting impurities. Single-step protein precipitation methods using trichloroacetic acid have been successfully employed to isolate Capecitabine Impurity M from biological matrices while maintaining chromatographic resolution [5]. The resulting chromatographic profiles demonstrate clear separation of the target impurity from endogenous compounds and other pharmaceutical components.

Mass Spectrometric Characterization Approaches

Mass spectrometric characterization of Capecitabine Impurity M has been accomplished through multiple ionization techniques, with electrospray ionization demonstrating superior sensitivity and structural information content [6] [3]. The molecular ion peak at mass-to-charge ratio 304.24 in positive ionization mode corresponds to the protonated molecular ion [M+H]+ of Capecitabine Impurity M, confirming the molecular weight of 303.24 daltons. This molecular weight is consistent with the proposed molecular formula C11H14FN3O6, which differs from the parent capecitabine molecule by the presence of a methyl carbamate group rather than a pentyl carbamate group.

The fragmentation pattern observed in collision-induced dissociation experiments provides definitive structural information for Capecitabine Impurity M. The base peak fragment at mass-to-charge ratio 245.9 results from the loss of the methyl carbamate group (58 daltons), yielding the fluoropyrimidine nucleoside core structure [1]. Secondary fragmentation produces characteristic ions at mass-to-charge ratios 129.9 and 130.0, corresponding to the fluoropyrimidine base and ribofuranose moiety, respectively. These fragmentation patterns are consistent with the known fragmentation behavior of fluoropyrimidine carbamate derivatives.

Negative ionization mode electrospray mass spectrometry has provided complementary structural information, with the molecular ion peak observed at mass-to-charge ratio 302.24 [M-H]-. The fragmentation pattern in negative mode produces characteristic ions at mass-to-charge ratios 245.1, 128.8, and 155.2, reflecting different fragmentation pathways compared to positive ionization mode [3]. The presence of multiple fragmentation channels enhances the confidence in structural assignments and provides additional confirmation of the proposed molecular structure.

Atmospheric pressure chemical ionization has been employed as an alternative ionization technique, particularly for applications requiring reduced matrix effects and improved sensitivity [7]. The fragmentation patterns observed under atmospheric pressure chemical ionization conditions are generally similar to those obtained with electrospray ionization, with the molecular ion peak at mass-to-charge ratio 304.24 and the base peak fragment at mass-to-charge ratio 245.9. The collision energy optimization studies have demonstrated that optimal fragmentation occurs at collision energies between 5-15 electron volts for electrospray ionization and 10-20 electron volts for atmospheric pressure chemical ionization.

High-resolution mass spectrometry using time-of-flight analyzers has enabled the determination of exact mass measurements for Capecitabine Impurity M and its fragment ions [4]. The exact mass of the protonated molecular ion has been measured as 304.0882 daltons, corresponding to the theoretical exact mass of C11H15FN3O6 within acceptable mass accuracy limits (typically <5 parts per million). This high mass accuracy provides definitive confirmation of the molecular formula and eliminates potential ambiguities arising from isobaric interferences.

Tandem mass spectrometry experiments using multiple reaction monitoring modes have been optimized for the selective detection and quantification of Capecitabine Impurity M in complex pharmaceutical matrices [3]. The optimized transitions include the precursor ion at mass-to-charge ratio 304.24 fragmenting to product ions at mass-to-charge ratios 245.9, 129.9, and 130.0. The collision energy and collision gas pressure have been systematically optimized to maximize sensitivity while maintaining adequate selectivity for the target analyte.

The application of ion mobility spectrometry in conjunction with mass spectrometry has provided additional structural information regarding the three-dimensional conformation of Capecitabine Impurity M [8]. The collision cross-section measurements enable the differentiation of structural isomers and provide insights into the gas-phase structure of the protonated molecular ion. These measurements complement the fragmentation data and contribute to the overall structural elucidation process.

Mass spectrometric imaging approaches have been investigated for the spatial characterization of Capecitabine Impurity M distribution within pharmaceutical dosage forms. Matrix-assisted laser desorption/ionization mass spectrometry has been employed to visualize the distribution of the impurity within tablet matrices, providing valuable information regarding the homogeneity of the pharmaceutical formulation and potential areas of impurity concentration.

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

303.08666334 g/mol

Monoisotopic Mass

303.08666334 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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